molecular formula C5H2Cl2N2O B13964559 5-Chloro-4-pyrimidinecarbonyl chloride CAS No. 1246632-77-8

5-Chloro-4-pyrimidinecarbonyl chloride

Cat. No.: B13964559
CAS No.: 1246632-77-8
M. Wt: 176.99 g/mol
InChI Key: OXTXUEYJYQQHHO-UHFFFAOYSA-N
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Description

5-Chloro-4-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-4-pyrimidinecarbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-4-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-pyrimidinecarbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of various functionalized pyrimidine derivatives .

Properties

CAS No.

1246632-77-8

Molecular Formula

C5H2Cl2N2O

Molecular Weight

176.99 g/mol

IUPAC Name

5-chloropyrimidine-4-carbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H

InChI Key

OXTXUEYJYQQHHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(=O)Cl)Cl

Origin of Product

United States

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